N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 4-position and a cyclopropanecarboxamide moiety at the 2-position. The benzothiazole scaffold is widely studied for its biological relevance, including kinase inhibition and herbicidal activity .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKFLGJEHGYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the condensation of 4-bromo-1,3-benzothiazol-2-amine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific biological context and the organism being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
(a) TAK 632
TAK 632 (N-[7-cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide) shares the benzothiazol-2-yl-cyclopropanecarboxamide backbone but incorporates a cyano group at the 7-position and a trifluoromethylphenyl-acetylamino substituent. These modifications confer enhanced kinase inhibitory activity, particularly against BRAF and RAF1 kinases, compared to the brominated analog. The trifluoromethyl group improves metabolic stability, while the cyano substituent may facilitate hydrogen bonding with target proteins .
(b) Compound 35
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35) replaces the bromine with a benzo[d][1,3]dioxol-5-yl group and introduces a trifluoromethoxybenzoyl-thiazole moiety.
(c) Bioherbicidal Cyclopropanecarboxamides
Derivatives such as N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide and propanamide analogs (e.g., 2-amino-3-phenylpropanamide) demonstrate herbicidal efficacy against broadleaf weeds. These compounds lack the benzothiazole ring but retain the cyclopropanecarboxamide group, highlighting the moiety’s versatility in agrochemical design .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological mechanisms, applications, and relevant research findings.
The compound belongs to the class of benzothiazole derivatives, characterized by the presence of nitrogen and sulfur atoms. Its synthesis typically involves the reaction of 4-bromo-1,3-benzothiazole with cyclopropanecarboxylic acid derivatives under specific conditions. The general reaction can be summarized as follows:
The synthesis usually employs a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The resulting product is purified through recrystallization or chromatography techniques.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can inhibit enzyme activity by binding to active or allosteric sites, thus modulating enzyme function. Additionally, it may influence cellular signaling pathways by interacting with receptors.
Biological Applications
Anticancer Activity : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range.
Antimicrobial Properties : The compound also displays antimicrobial activity against several bacterial strains.
- Research Findings : A study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | |
| Anticancer | A549 (Lung Cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 20 | |
| Antimicrobial | Escherichia coli | 25 |
Research Findings
Recent studies highlight the potential therapeutic applications of this compound:
- Cytotoxicity Studies : A comprehensive analysis indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism, which could enhance its efficacy as an anticancer agent.
- Structural Studies : X-ray crystallography has provided insights into the binding conformation of this compound with target proteins, revealing crucial interactions that underpin its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
